1-(3-Phenylpropyl)cyclohexanecarboxylic acid

Overview

Description

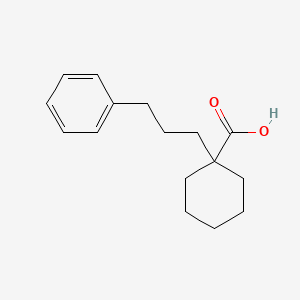

1-(3-Phenylpropyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C16H22O2. It is a derivative of cyclohexanecarboxylic acid .

Synthesis Analysis

The synthesis of cyclohexanecarboxylic acid, a related compound, can be carried out in a few different ways. The most common method is through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate . Another method for its production involves the carboxylation of benzene under high pressure and temperature, in the presence of a catalyst .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring attached to a carboxylic acid group and a phenylpropyl group. The molecular weight of this compound is 246.34 g/mol.Chemical Reactions Analysis

Cyclohexanecarboxylic acid, a related compound, undergoes microbial degradation by a strain of Antherobacter to form para-hydroxybenzoic acid . It can also undergo aromatization and convert to Hippuric acid in rat liver extracts in vitro .Scientific Research Applications

Environmental and Biomarker Studies

The environmental exposure to plasticizers such as 1,2-Cyclohexane dicarboxylic acid and its derivatives reveals potential for assessing environmental contamination and human exposure through biomarker analysis. These compounds serve as plasticizers to replace phthalates in various applications, with urinary concentrations of their metabolites offering a means for exposure assessment. The increasing detection of these metabolites from 2000 to 2012 indicates rising exposure levels among U.S. adults, suggesting their utility in environmental health studies (Silva et al., 2013).

Supramolecular Chemistry

Research into cyclohexane-based carboxylic acids, such as cyclohexanecarboxylic acid derivatives, has contributed significantly to the field of supramolecular chemistry. These compounds form various supramolecular motifs including tapes, sheets, and networks through hydrogen bonding and other non-covalent interactions. This has implications for the design of new materials and the understanding of molecular self-assembly processes (Shan et al., 2003).

Solar Energy Conversion

Cyclohexanecarboxylic acid derivatives have been applied in the field of renewable energy, particularly in the development of dye-sensitized solar cells (DSSCs). These compounds, when used as gelators for ionic liquid electrolytes, enhance the performance of DSSCs by facilitating electrolyte solidification and improving device stability and efficiency under varying temperature conditions, which is crucial for the practical application of solar energy conversion technologies (Décoppet et al., 2014).

Polymer Chemistry

In polymer chemistry, cyclohexanecarboxylic acid derivatives have been utilized in the synthesis of polybutadienes with protic functionalities. Such polymers, developed through living ring-opening metathesis polymerizations, demonstrate the versatility of these compounds in creating materials with specific physical and chemical properties, opening avenues for advanced applications in material science and engineering (Perrott & Novak, 1996).

Catalysis and Chemical Transformations

These compounds have also found applications in catalysis, demonstrating efficiency in the oxidative functionalization of alkanes to alcohols, ketones, and carboxylic acids. This highlights their potential in synthetic chemistry for the development of environmentally friendly and efficient catalytic processes (Kani & Bolat, 2016).

Safety and Hazards

Properties

IUPAC Name |

1-(3-phenylpropyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c17-15(18)16(11-5-2-6-12-16)13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9H,2,5-7,10-13H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIDVTKXQHJIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CCCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azaspiro[3.5]nonane](/img/structure/B1526887.png)

![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1526891.png)

![N-[carbamothioyl(cyclopropyl)methyl]benzamide](/img/structure/B1526900.png)

![N,N-dimethyl-5-[(methylamino)methyl]pyridin-2-amine](/img/structure/B1526901.png)

![4-[Bromo(phenyl)methyl]-1,2-difluorobenzene](/img/structure/B1526904.png)

![3-[(2-Methoxyethoxy)methyl]pyrrolidine](/img/structure/B1526905.png)

![1-[(1-Aminopropan-2-YL)oxy]-2-fluorobenzene](/img/structure/B1526908.png)